2(5H)-Furanone, 3,4-dibromo-5-[(phenylmethyl)amino]-
Description
The compound 2(5H)-Furanone, 3,4-dibromo-5-[(phenylmethyl)amino]- is a trisubstituted furanone derivative synthesized from mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) via substitution of the hydroxyl group with a phenylmethyl amino moiety .
Properties
CAS No. |
647832-10-8 |
|---|---|
Molecular Formula |
C11H9Br2NO2 |
Molecular Weight |
347.00 g/mol |
IUPAC Name |
2-(benzylamino)-3,4-dibromo-2H-furan-5-one |
InChI |
InChI=1S/C11H9Br2NO2/c12-8-9(13)11(15)16-10(8)14-6-7-4-2-1-3-5-7/h1-5,10,14H,6H2 |
InChI Key |
RSXSCXAWOXXIPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2C(=C(C(=O)O2)Br)Br |
Origin of Product |
United States |
Biological Activity
2(5H)-Furanone, 3,4-dibromo-5-[(phenylmethyl)amino]- (CAS Number: 647832-10-8) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of 2(5H)-Furanone Derivatives
The synthesis of 2(5H)-furanone derivatives, including 3,4-dibromo-5-[(phenylmethyl)amino]-, typically involves bromination reactions of furanone precursors. For instance, the synthesis can be achieved through the reaction of mucobromic acid with sodium borohydride followed by treatment with sulfuric acid . The compound exhibits a molecular formula of C11H9Br2NO and a complex structure that influences its reactivity and biological activity.
Antimicrobial Properties
Research indicates that 2(5H)-furanone derivatives possess significant antimicrobial activity. A study highlighted that certain derivatives effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from 2(5H)-furanones demonstrated minimal inhibitory concentrations (MICs) against Staphylococcus aureus and Bacillus subtilis, with some derivatives enhancing the efficacy of existing antibiotics like gentamicin .
Table 1: Antimicrobial Activity of 2(5H)-Furanone Derivatives
| Compound | Target Bacteria | MIC (μg/mL) | Synergy with Antibiotics |
|---|---|---|---|
| Furanone Derivative 26 | Staphylococcus aureus | 8 | Yes |
| Furanone Derivative F105 | Bacillus subtilis | 10 | Yes |
| Furanone Derivative X | Escherichia coli | >64 | No |
Anti-inflammatory and Antitumor Activities
In addition to antimicrobial properties, some studies have reported anti-inflammatory and antitumor activities associated with furanone derivatives. For example, certain compounds have shown promise in inhibiting tumor cell proliferation and reducing inflammatory responses in vitro. The mechanisms underlying these effects are believed to involve modulation of signaling pathways related to inflammation and cell growth .
Biofilm Formation Inhibition
Another important aspect of the biological activity of 2(5H)-furanones is their ability to prevent biofilm formation by pathogenic bacteria. This property is particularly relevant in clinical settings where biofilms contribute to chronic infections. The biofilm-preventing concentrations (BPCs) were found to be comparable to their MIC values, suggesting that these compounds may act by inhibiting bacterial growth rather than directly targeting biofilm formation pathways .
Case Study: Efficacy Against Methicillin-resistant Staphylococcus aureus
A notable case study examined the efficacy of a specific furanone derivative against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a MIC of 10 μg/mL and was effective in combination with aminoglycosides, significantly enhancing bacterial clearance in infected wound models in rats. This finding underscores the potential for furanone derivatives as adjunctive therapies in treating resistant bacterial infections .
Case Study: Wound Healing Applications
Another investigation focused on using furanone derivatives in wound healing applications. The combination treatment involving gentamicin and a specific furanone derivative resulted in improved healing rates and reduced bacterial load in infected wounds compared to controls. This suggests that these compounds could play a role in developing new treatments for infected wounds .
Scientific Research Applications
Medicinal Chemistry
2(5H)-Furanone derivatives are extensively studied for their potential therapeutic applications. The compound in focus has been synthesized as part of broader research into developing novel pharmaceuticals. For instance, it has been utilized in the synthesis of other biologically active compounds, showcasing its versatility as a building block in drug development.
Case Study: Antiviral Activity
Recent studies have highlighted the antiviral properties of related furanone derivatives. For example, certain furanone compounds demonstrated promising activity against the H5N1 avian influenza virus. The effectiveness was quantified using EC50 and LD50 metrics, indicating that structural modifications can enhance antiviral efficacy .
Antimicrobial Properties
The antimicrobial potential of 2(5H)-furanone derivatives is one of their most compelling applications. Research has shown that these compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity
A study focusing on the synthesis of sulfur-containing furanone derivatives reported that one particular compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 μg/mL against Staphylococcus aureus and Bacillus subtilis. Furthermore, this compound enhanced the effectiveness of aminoglycoside antibiotics like gentamicin when used in combination treatments .
Biofilm Control
Biofouling is a major issue in various industries, particularly in water treatment and marine environments. 2(5H)-Furanone has been investigated for its ability to interfere with quorum sensing mechanisms in bacteria, which are crucial for biofilm formation.
Case Study: Quorum Sensing Inhibition
Research demonstrated that 2(5H)-furanone effectively inhibited quorum sensing mediated behaviors by disrupting acyl homoserine lactones (AHLs) signaling pathways. This interference prevents biofilm formation by pathogenic bacteria, offering a sustainable approach to biofilm control without relying on traditional biocides .
Synthesis and Structural Modifications
The synthesis of 2(5H)-furanone derivatives often involves bromination reactions or modifications that enhance their biological activity. For example, the synthesis pathway involving mucobromic acid has been optimized to yield high-purity products suitable for further biological testing .
Comparison with Similar Compounds
Quorum Sensing Inhibition :
- While halogenated furanones like Furanone C30 disrupt AI-2 signaling in S. mutans at 0.1–1.0 µM , the target compound’s amino substitution may reduce non-specific binding to QS receptors, necessitating structural optimization for this application .
Toxicity and Mutagenicity
- Mucobromic acid (MBA) and its reduced form (RMBA) show mutagenicity in Ames tests due to reactive α,β-unsaturated carbonyl groups . The phenylmethyl amino group in the target compound may mitigate this by stabilizing the carbonyl via resonance, though empirical data are lacking .
Preparation Methods
Bromination of Furanones
One of the primary methods for synthesizing 3,4-dibromo-2(5H)-furanone involves the bromination of furanone derivatives:
Method A : In a study by Lessi et al., the compound was synthesized by reacting mucobromic acid with sodium borohydride in methanol at low temperatures (0 °C). This method yielded the desired compound in 75% yield after subsequent treatment with concentrated sulfuric acid.
Method B : Another effective approach involved treating mucobromic acid with sodium triacetoxyborohydride in chloroform at temperatures between 0–5 °C, followed by acetic acid addition. This method provided a yield of 57% , demonstrating a reliable pathway for synthesizing dibromo-furanones.
Multi-step Synthesis
A more complex multi-step synthesis has been documented:
- Method C : Zhao et al. described a four-step protocol starting from commercially available furfural. The steps included photo-oxidation to generate intermediates followed by bromination and dehydrobromination to yield 3-bromo-5-methoxy-2(5H)-furanone in 65% yield .
Metal-Catalyzed Reactions
Recent advancements have introduced metal-catalyzed reactions as efficient methods for synthesizing furanones:
- Method D : A palladium-catalyzed reaction was employed where 3,4-dibromo-2(5H)-furanone reacted with arylboronic acids under specific conditions (toluene/water mixture). This reaction yielded various substituted furanones in yields ranging from 58% to 76% , showcasing the versatility of this approach.
Direct Substitution Reactions
Direct substitution reactions have also been explored:
- Method E : Hu et al. demonstrated that by reacting 3,4-dibromo-2(5H)-furanone with potassium arylmethyltrifluoroborates in a toluene-water mixture at elevated temperatures (70 °C), satisfactory yields were achieved (around 70% ) for various aryl-substituted derivatives.
Summary of Yields and Conditions
The following table summarizes the different preparation methods along with their respective yields and conditions:
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| A | Mucobromic acid + NaBH4 in MeOH (0 °C) + H2SO4 | 75% |
| B | Mucobromic acid + Na triacetoxyborohydride in CHCl3 (0–5 °C) + Acetic Acid | 57% |
| C | Furfural → Photo-oxidation → Bromination → Dehydrobromination | 65% |
| D | Pd-catalyzed reaction with arylboronic acids in toluene/water | 58–76% |
| E | Reaction with potassium arylmethyltrifluoroborates in toluene/water (70 °C) | ~70% |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
